molecular formula C17H17ClF4N4O5S B1680489 Saflufenacil CAS No. 372137-35-4

Saflufenacil

Cat. No. B1680489
CAS RN: 372137-35-4
M. Wt: 500.9 g/mol
InChI Key: GNHDVXLWBQYPJE-UHFFFAOYSA-N
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Description

Saflufenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . It acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf weeds in crops including soybeans and corn .


Synthesis Analysis

There are several papers discussing the synthesis of Saflufenacil. For instance, a paper titled “Efficient and Practical Synthesis of Saflufenacil” provides a detailed process . Another paper titled “New and convergent synthesis of saflufenacil” describes a practical and large-scale synthesis of Saflufenacil .


Molecular Structure Analysis

Saflufenacil has a molecular formula of C17H17ClF4N4O5S . Its molecular weight is 500.9 g/mol . The structure of Saflufenacil includes a pyrimidinedione ring, a benzoyl group, and a sulfamide group .


Chemical Reactions Analysis

A study titled “Simultaneous determination of saflufenacil and three metabolites in five agriculture products using liquid chromatography—Tandem mass spectrometry” discusses the chemical reactions involving Saflufenacil .


Physical And Chemical Properties Analysis

Saflufenacil is considered a strong reducing agent and should not be mixed with or stored near strong oxidizers . It does not react with water or with reducing agents .

Scientific Research Applications

Weed Control Efficacy with Adjuvants

Saflufenacil has been studied for its efficacy on fall-emerging weeds when used with adjuvants. Research indicates that the choice of adjuvant can significantly influence the herbicide’s performance .

Selectivity in Maize

Studies have shown that Saflufenacil, applied alone or mixed with glyphosate, is selective in maize. It is effective in controlling volunteer soybeans and managing glyphosate-tolerant and resistant species .

Maximum Residue Limits (MRLs) and Dietary Risk Assessment

The European Food Safety Authority (EFSA) has assessed the MRLs for Saflufenacil and conducted a dietary risk assessment for its use on various crops, ensuring food safety standards are met .

Mechanism of Selectivity and Biokinetic Properties

Research has been conducted on Saflufenacil’s biokinetic properties and its mechanism of selectivity as a protoporphyrinogen IX oxidase (PPO) inhibiting herbicide, particularly for preplant burndown and selective dicot weed control in crops like corn .

Combination with Glyphosate for Resistant Biotypes

Studies have evaluated the combination of glyphosate and Saflufenacil for controlling glyphosate-resistant (GR) and glyphosate-sensitive (GS) biotypes, finding that certain combinations offer improved control over individual applications .

Control of Glyphosate-Resistant Horseweed

Research has focused on the efficacy of Saflufenacil for controlling glyphosate-resistant horseweed in soybean, considering factors like plant height, density, and time of day at application .

Future Directions

The demand for Saflufenacil is expected to increase in the future owing to the rising demand for agricultural productivity and the development of newer and eco-friendly herbicides . The Saflufenacil market is anticipated to undergo substantial growth driven by increasing demand, technological advancements, and changing consumer preferences .

properties

IUPAC Name

2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDVXLWBQYPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF4N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058072
Record name Saflufenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saflufenacil

CAS RN

372137-35-4
Record name Saflufenacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372137-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saflufenacil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372137354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saflufenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFLUFENACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189U20M808
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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